Dapagliflozin propanediol anhydrous
説明
Dapagliflozin propanediol anhydrous is a pharmaceutical compound used primarily in the treatment of type 2 diabetes mellitus. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps to control blood sugar levels by preventing the kidneys from reabsorbing glucose back into the blood . This compound is also used to treat heart failure and chronic kidney disease .
準備方法
The synthesis of dapagliflozin propanediol anhydrous involves several steps. One common method includes the preparation of unprotected O-methyl compound, followed by the removal of the methyl group using triethyl silane and boron trifluoride etherate (BF3.Et2O). The intermediate is then acetylated using acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP), and finally, the acetyl groups are removed using lithium hydroxide monohydrate to yield dapagliflozin .
Industrial production methods often involve the use of optimized processes to ensure high purity and yield. For example, an improved process for the preparation of dapagliflozin propanediol monohydrate involves the hydrolysis of an acetylated intermediate in the presence of an amine base .
化学反応の分析
Dapagliflozin propanediol anhydrous undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the compound’s structure, although these are less common.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of dapagliflozin
Common reagents used in these reactions include triethyl silane, boron trifluoride etherate, acetic anhydride, pyridine, dimethylaminopyridine, and lithium hydroxide monohydrate . The major products formed from these reactions are intermediates that are further processed to yield dapagliflozin.
科学的研究の応用
Dapagliflozin propanediol anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of SGLT2 inhibitors and their synthesis.
Biology: Research on dapagliflozin includes its effects on glucose metabolism and renal function.
Medicine: It is extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease
Industry: The compound is used in the development of pharmaceutical formulations and fixed-dose combination tablets
作用機序
Dapagliflozin propanediol anhydrous works by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and lower blood glucose levels . Additionally, it reduces sodium reabsorption, which can influence various physiological functions, including lowering the pre- and afterload of the heart .
類似化合物との比較
Dapagliflozin propanediol anhydrous is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:
Canagliflozin: Another SGLT2 inhibitor used to manage type 2 diabetes.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.
Ertugliflozin: A newer SGLT2 inhibitor with similar applications
Dapagliflozin stands out due to its high selectivity for SGLT2 and its effectiveness in reducing the risk of cardiovascular events and kidney disease progression .
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCLVRXZCRBML-XMODHJQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971128-01-4 | |
Record name | Dapagliflozin propanediol anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971128014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKF24FA4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。